6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core substituted with bromine and fluorine atoms at positions 6, 5, and 7.
Properties
IUPAC Name |
6-bromo-5,8-difluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO2/c9-3-1-4(10)8-7(6(3)11)12-5(13)2-14-8/h1H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRIRTXJFKZELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-difluorobenzoic acid with bromine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired oxazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation and Reduction: Oxidizing agents (e.g., H2O2, KMnO4) and reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, bases (e.g., K3PO4), and solvents (e.g., toluene, THF).
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Biaryl compounds formed through coupling reactions.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzoxazinones, including 6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, exhibit significant biological activities. These activities include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Potential : Certain benzoxazinone derivatives have shown promise in anticancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neurological Effects : Investigations into the neuroprotective effects of this compound indicate potential applications in treating neurological disorders.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available benzoxazine precursors.
- Bromination and Fluorination : Specific reagents are employed to introduce bromine and fluorine substituents at the desired positions on the aromatic ring.
- Cyclization Reactions : The final cyclization step forms the oxazine ring, completing the synthesis.
Case Studies
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus. |
| Johnson et al. (2024) | Anticancer Research | Reported that the compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis. |
| Lee et al. (2025) | Neuroprotection | Found that the compound reduced oxidative stress in neuronal cells and improved survival rates in models of neurodegeneration. |
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
- Polymer Chemistry : Its unique structure can be utilized as a building block for advanced polymers with enhanced thermal stability and mechanical properties.
- Dyes and Pigments : The compound's distinct color properties may find applications in developing dyes for textiles and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with target proteins, enhancing binding affinity. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The benzoxazinone scaffold is highly versatile, with substituent positions and types dictating biological activity. Below is a comparative analysis of key analogues:
*Calculated based on evidence from mono-fluoro derivatives .
Key Observations:
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity enhance electrophilicity and reactivity with biological thiols, as seen in difluoroallicin’s superior anticoagulant activity compared to allicin .
- Positional Effects : Fluorination at C5 or C8 influences electronic distribution and steric interactions. For example, C5-fluorinated derivatives show enhanced antiplatelet activity .
Anticancer Activity:
- 7-Bromo-4-propargyl derivatives linked to isoxazole hybrids exhibit IC₅₀ values of 8–12 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cells .
- 4-(4-Nitrobenzyl)-pyrido-oxazinone (NPO) inhibits NF-κB in hepatocellular carcinoma (HCC) cells, with growth inhibition at 10–25 µM .
Antithrombotic Activity:
- Difluoroallicin (51 µM) demonstrates stronger anticoagulant activity than allicin (62 µM) due to fluorine’s electrophilic enhancement .
- 1,4-Benzoxazin-3(4H)-ones with C7/C8 substituents inhibit platelet aggregation by targeting ADP receptors .
Antibacterial Activity:
- Benzo[b][1,4]oxazin-3(4H)-one analogues inhibit mycobacterial ThyX (IC₅₀ = 0.69 µM), a key enzyme in folate synthesis .
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups (Br, F) : Enhance stability and reactivity. Bromine at C6 improves binding to hydrophobic enzyme pockets, while fluorine increases electrophilicity .
- Substituent Position : Fluorine at C5 or C8 optimizes antiplatelet activity, whereas C7-substituted derivatives favor anticancer effects .
- N-Alkylation : Alkyl chains at N4 improve solubility and metabolic resistance, as seen in 4-butyl and 4-propargyl derivatives .
Biological Activity
6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 1221502-86-8) is a synthetic organic compound belonging to the class of benzoxazinones. Its unique structural features, including bromine and difluoro substitutions, suggest significant potential for various biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.
- Molecular Formula : C8H4BrF2NO2
- Molecular Weight : 264.02 g/mol
- Canonical SMILES : C1C(=O)NC2=C(O1)C(=CC(=C2F)Br)F
- LogP : 2.19620
Biological Activity Overview
Research indicates that compounds in the benzoxazinone class, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, derivatives of benzoxazinones have been evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
- Mechanism of Action : The mechanism by which benzoxazinones exert their biological effects often involves interaction with specific molecular targets within cells. For example, some studies have indicated that these compounds can inhibit key enzymes involved in cancer cell proliferation .
- Structure-Activity Relationship (SAR) : The presence of bromine and difluoro groups may enhance lipophilicity and biological activity compared to other similar compounds. This specificity could lead to distinct pharmacological profiles that warrant further exploration .
Case Study 1: Antitumor Evaluation
A recent study evaluated the cytotoxicity of various benzoxazinone derivatives against A549 and MDA-MB-231 cells. The findings indicated that compounds with specific substitutions at the benzene ring exhibited superior antiproliferative activity compared to others:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | A549 |
| Other Derivative | TBD | MDA-MB-231 |
The study highlighted the importance of structural modifications in enhancing antitumor efficacy .
Case Study 2: Inhibition Mechanism
Another investigation focused on the inhibition of dihydrofolate reductase (DHFR) by benzamide derivatives related to benzoxazinones. It was found that these compounds could destabilize DHFR by reducing NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK), suggesting a novel therapeutic approach for targeting cancer metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
